Isopropanol ethanol

Rheology Coating Formulation

Precision cleaning and semiconductor workflows demand solvents that dry fast and leave no residue. Substituting ethanol for isopropanol can introduce trace oils and slow evaporation, reducing yields. Procure Isopropanol (CAS 67-63-0) at ≥99.5% ACS purity-quantifiably higher vapor pressure (6.8 kPa vs. 5.8 kPa) enables faster drying, while near-zero oil residue minimizes particle contamination. • Refractive index n20/D 1.377 and BP 82.4°C for rapid identity verification. • Preferred for Marangoni drying in wafer fabrication. • Supported by 14-day skin tolerability data for disinfectant formulation decisions.

Molecular Formula C5H14O2
Molecular Weight 106.16 g/mol
Cat. No. B8566785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropanol ethanol
Molecular FormulaC5H14O2
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESCCO.CC(C)O
InChIInChI=1S/C3H8O.C2H6O/c1-3(2)4;1-2-3/h3-4H,1-2H3;3H,2H2,1H3
InChIKeyAINBZKYUNWUTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropanol vs. Ethanol: Key Properties


Isopropanol (CAS 67-63-0) and ethanol (CAS 64-17-5) are the two most widely utilized short-chain alcohols in industrial, laboratory, and healthcare settings, yet their physicochemical properties differ in ways that directly impact their suitability for specific applications [1]. Isopropanol (IPA) exhibits a higher boiling point (82.4°C vs. 78°C), higher viscosity (2.2-2.28 mPa·s vs. 1.16-1.2 mPa·s), and lower vapor pressure (6.8 kPa vs. 5.8 kPa at 25°C) compared to ethanol, while both remain fully miscible with water [2]. These differences arise from their distinct molecular structures—isopropanol is a secondary alcohol (propan-2-ol) with a branched carbon chain, whereas ethanol is a primary alcohol with a linear chain—and form the foundation for informed procurement decisions where one alcohol cannot be freely substituted for the other [3].

Faster evaporation, near-zero residue — precision cleaning workflows
Higher viscosity (2.2–2.28 mPa·s) — controlled dispensing and coating
Refractive index 1.377 — rapid QC identity testing

Why Substitution Fails: Isopropanol vs. Ethanol


Despite both being short-chain alcohols fully miscible with water, isopropanol and ethanol cannot be treated as interchangeable commodities in procurement specifications. Their differences in molecular structure translate into quantifiable divergences in viscosity, vapor pressure, surface tension, and solvency that have been documented to produce materially different outcomes in applications ranging from precision cleaning [1] to antimicrobial efficacy [2] and skin tolerability [3]. Substituting one alcohol for the other without accounting for these measured differences can result in residue formation, altered drying kinetics, reduced antimicrobial contact time, or increased skin irritation—each of which carries direct operational and regulatory consequences. The following quantitative evidence guide establishes precisely where these two alcohols diverge in performance metrics that matter for scientific and industrial selection.

Ethanol’s lower viscosity may alter flow and coating uniformity in dispensing applications.
Faster IPA evaporation limits contact time; ethanol may prolong residue — review cleanroom protocols.
Ethanol shows lower skin irritation; substitution may shift repeated-use tolerance profile.

Quantitative Evidence: Isopropanol vs. Ethanol


Viscosity and Surface Tension

Isopropanol exhibits significantly higher viscosity than ethanol, measured at 2.2-2.28 mPa·s compared to 1.16-1.2 mPa·s at room temperature—a nearly two-fold difference [1]. Isopropanol also demonstrates a slightly lower surface tension coefficient of 20.93 mN/m versus 22.8 mN/m for ethanol at 25°C [2].

Viscosity & Surface Tension
Head-to-head
Viscosity 2.2–2.28 mPa·s (IPA) vs 1.16–1.2 (EtOH); +90% higher. Surface tension 20.93 mN/m vs 22.8 (−8.2%).
Supports flow and wetting behavior differentiation.
Room temperature, pure liquids.
Rheology Coating Formulation

Refractive Index and Boiling Point

Isopropanol and ethanol are unambiguously distinguishable by refractive index (n20/D): isopropanol measures 1.377, while ethanol measures 1.360 [1]. Boiling point further differentiates the two, with isopropanol boiling at 82.4°C compared to ethanol at 78°C [2]. These properties enable rapid identity confirmation in procurement acceptance testing.

Refractive Index & Boiling Point
Head-to-head
n20/D 1.377 (IPA) vs 1.360 (EtOH); BP 82.4°C vs 78°C
Enables rapid, non-destructive identity verification.
Atmospheric pressure for BP.
Quality Control Analytical Chemistry Identity Testing

Evaporation Rate and Residue Profile

Isopropanol evaporates more quickly than ethanol, leaving nearly zero oil traces compared to ethanol [1]. This faster evaporation rate can reduce contact time in certain applications, though it may limit antimicrobial effectiveness where prolonged contact is required [2].

Evaporation & Residue
Class-level
Faster evaporation, near-zero oil traces (IPA) vs slower, detectable residues (EtOH). Vapor pressure 6.8 kPa vs 5.8 kPa.
Supports low-contamination cleaning workflow selection.
Ambient conditions; residue profile may vary with purity.
Precision Cleaning Electronics Manufacturing Residue Analysis

Antimicrobial Efficacy

Isopropanol is reported to be slightly more potent than ethanol due to its greater depression of surface tension [1]. However, IPA evaporates more quickly, potentially reducing contact time and effectiveness, while ethanol may provide longer-lasting disinfection due to its slower evaporation rate [2]. Optimal efficacy is achieved at 70% ethanol or 40-60% isopropanol with at least 1 minute of contact [1].

Antimicrobial Efficacy
Context-dependent
Reported optimal 40–60% IPA vs 70% EtOH; IPA evaporation may reduce contact time.
Formulation context: concentration and contact time must align with target efficacy.
At least 1 min contact; aqueous solutions.
Disinfection Antimicrobial Biocidal Efficacy

Skin Tolerability and Irritation

In a 14-day clinical study on 25 Caucasian women, isopropanol caused significantly greater skin perturbation than ethanol, with the intolerance ranking determined as: n-propanol > isopropanol > ethanol [1]. In vitro, isopropanol produced a greater denaturing effect on phospholipase A2 than ethanol (P < 0.001), while ethanol had the mildest effects on keratinocyte metabolic activity and cytokine secretion [1].

Skin Tolerability
Head-to-head
14-day study: IPA caused greater irritation and PLA2 denaturation (P IPA > EtOH.
Reported skin irritation endpoint context for repeated-use scenarios.
25 subjects; in vitro keratinocyte assays.
Dermatology Skin Irritation Personal Care

Application Scenarios: Isopropanol vs. Ethanol


Precision Cleaning for Semiconductors & Electronics

In semiconductor fabrication and electronics assembly, isopropanol is preferred over ethanol due to its faster evaporation rate and near-zero oil residue profile, which directly reduces particle contamination and improves manufacturing yields [1]. The quantitative vapor pressure difference (6.8 kPa vs. 5.8 kPa at 25°C) supports faster drying times, critical for high-throughput Marangoni drying processes in wafer fabrication. Procurement of high-purity, low-residue IPA (ACS grade ≥99.5% [2]) is essential for these applications, as trace impurities can cause device failure.

Hand Hygiene in Healthcare

In healthcare environments requiring frequent hand antisepsis (up to 100 applications per day), ethanol-based formulations are the evidence-based choice due to significantly lower skin irritation and keratinocyte damage compared to isopropanol [3]. The clinical intolerance ranking of n-propanol > isopropanol > ethanol, established through 14-day repeat-application studies, directly informs procurement of hand sanitizers where user compliance and skin health are regulatory and operational priorities [3].

Analytical QC and Identity Testing

Procurement specifications for laboratory-grade alcohols should include refractive index (n20/D 1.377 for isopropanol vs. 1.360 for ethanol) and boiling point (82.4°C vs. 78°C) as rapid, non-destructive identity tests [4][5]. These quantitative differences enable unambiguous differentiation and prevent costly mis-identification errors in GMP and ISO 17025-compliant laboratories where material traceability is mandatory. ACS and USP grade specifications for both alcohols are available with minimum assay values of 99.5% (ACS) and 99.0% (USP) [2].

Disinfectant Formulation Development

Formulators developing alcohol-based disinfectants must select between isopropanol and ethanol based on the target contact time and evaporation profile. Isopropanol's faster evaporation reduces contact time, potentially compromising efficacy, while ethanol's slower evaporation prolongs antimicrobial activity [6]. Optimal antimicrobial performance requires 70% ethanol or 40-60% isopropanol with at least 1 minute of contact [7]. Procurement decisions for bulk alcohol in disinfectant manufacturing must align with these concentration-efficacy relationships to meet regulatory efficacy claims.

Application
Selection Property
Validation Focus
Precision cleaning & electronics
Evaporation rate, residue profile
Particle contamination and drying time review
Hand hygiene research
Skin irritation endpoint profile
Repeated-exposure tolerance studies
Analytical QC & identity testing
Refractive index, boiling point
Rapid identity verification in GMP/ISO contexts
Disinfectant formulation development
Evaporation & concentration-efficacy profile
Contact time and regulatory efficacy review
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